Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is a natural product found in Antillogorgia bipinnata with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is involved in various chemical synthesis processes. For instance, it is used in the synthesis of furanoid esters from unsaturated fatty esters, as demonstrated by Jie and Lam (1977) in their study on fatty acids. They explored the synthesis of methyl substituted C18 furanoid esters through various methods including mercuration-demercuration reactions and treatments with dimethyl sulphoxide and other catalysts (Jie & Lam, 1977).
Applications in Fatty Acid Esters Synthesis
Jie and Ahmad (1983) researched the partial synthesis of C18 mono- and dimethyl furanoid fatty esters, involving the use of this compound. Their work focused on the methylation of various dioxo derivatives of epoxy fatty esters, leading to the creation of novel furanoid esters (Jie & Ahmad, 1983).
Structural Analysis and Reactions
In another study, Mara et al. (1982) examined tricyclic products derived from reactions involving this compound, particularly focusing on the X-Ray structure of its derivatives. This research provides valuable insights into the molecular structure and potential reactivity of such compounds (Mara, Singh, Thomas, & Williams, 1982).
Epoxidation Reactions
The compound is also a subject in studies involving epoxidation reactions. For instance, Jie and Pasha (1998) investigated the epoxidation of unsaturated fatty esters, which included this compound, using potassium peroxomonosulfate. Their research contributes to the understanding of the reactivity of such compounds in the presence of specific chemical reagents (Jie & Pasha, 1998).
Novel Derivative Synthesis
Jie, Pasha, and Alam (1998) also synthesized novel triazole fatty acid derivatives from acetylenic fatty esters, which include this compound. Their work focuses on the reaction of activated acetylenic fatty acid esters with sodium azide, contributing to the field of fatty acid chemistry (Jie, Pasha, & Alam, 1998).
properties
CAS RN |
134455-96-2 |
---|---|
Product Name |
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
InChI |
InChI=1S/C25H28O10/c1-11-7-19-22-25(5,35-22)10-15-8-17(24(29)33-15)18(31-13(3)26)9-16(12(2)23(28)30-6)21(20(11)34-19)32-14(4)27/h7-8,15-16,18,21-22H,2,9-10H2,1,3-6H3 |
InChI Key |
DORQEQXBYZYXMV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.